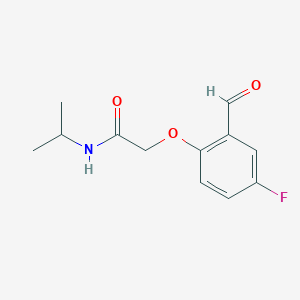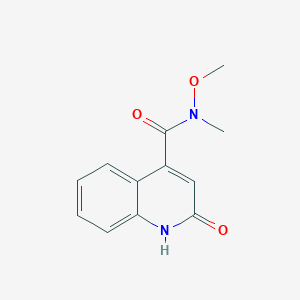
5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methylbenzyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methylbenzyl)pyridin-2(1H)-one is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridinone core, substituted with a methoxyphenyl group and a methylbenzyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methylbenzyl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Substitution Reactions:
Pyridinone Formation: The final step involves the cyclization of the substituted oxadiazole with a suitable pyridine derivative, often under basic conditions using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methylbenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The oxadiazole ring can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: Pd/C, hydrogen gas (H₂), mild temperatures.
Substitution: HNO₃, Br₂, sulfuric acid (H₂SO₄) as a catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methylbenzyl)pyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development. Studies have demonstrated its efficacy in inhibiting the growth of certain bacterial strains and cancer cell lines.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It is also explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methylbenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The methoxyphenyl and methylbenzyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methylbenzyl)pyridin-2(1H)-one: Similar structure but with a chloro group instead of a methoxy group.
5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methylbenzyl)pyridin-2(1H)-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methylbenzyl)pyridin-2(1H)-one imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This substitution also enhances its potential biological activity, making it a more potent candidate for drug development.
Propriétés
IUPAC Name |
5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-15-3-5-16(6-4-15)13-25-14-18(9-12-20(25)26)22-23-21(24-28-22)17-7-10-19(27-2)11-8-17/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOCJNSVVAHZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2898957.png)
![1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2898963.png)
![2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B2898964.png)

![8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B2898968.png)

![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(diethylsulfamoyl)benzamide](/img/structure/B2898970.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2898972.png)
![N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2898975.png)

